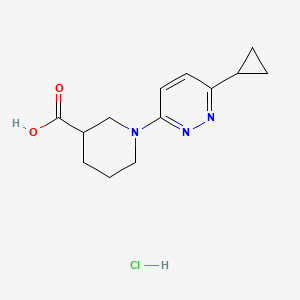
1-(6-Cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid hydrochloride is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyridazine ring, and a piperidine ring with a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
The synthesis of 1-(6-Cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid hydrochloride involves several steps, typically starting with the formation of the pyridazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. The final step involves the introduction of the hydrochloride salt to improve the compound’s solubility and stability. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Análisis De Reacciones Químicas
1-(6-Cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the molecule under controlled conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of specific bonds and formation of simpler products.
Aplicaciones Científicas De Investigación
1-(6-Cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
1-(6-Cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid hydrochloride can be compared to other similar compounds, such as:
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid: This compound has a similar structure but with a chlorine atom instead of a cyclopropyl group, leading to different chemical and biological properties.
Piperidine derivatives: Various piperidine derivatives are used in drug discovery and development, each with unique properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in scientific research.
Propiedades
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c17-13(18)10-2-1-7-16(8-10)12-6-5-11(14-15-12)9-3-4-9;/h5-6,9-10H,1-4,7-8H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFQTXZRNNPLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













